molecular formula C19H17F3N2O3 B2716741 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 905685-29-2

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2716741
CAS No.: 905685-29-2
M. Wt: 378.351
InChI Key: BFUNXXMGXRADSU-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted benzene derivative reacts with the pyrrolidinone intermediate.

    Attachment of the Trifluoromethylbenzamide Moiety: This can be accomplished through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxyphenyl group can facilitate interactions with hydrophobic regions of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of both the methoxyphenyl and trifluoromethylbenzamide moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-16-8-6-15(7-9-16)24-11-14(10-17(24)25)23-18(26)12-2-4-13(5-3-12)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUNXXMGXRADSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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